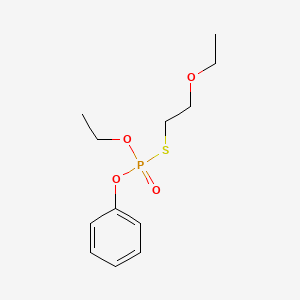
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione: is a phenanthrene derivative with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol . This compound is characterized by its phenanthrene backbone, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of hydroxyl and methoxy groups at specific positions on the phenanthrene structure imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenanthrene derivative.
Hydroxylation: Introduction of a hydroxyl group at the 7th position using reagents such as or .
Methoxylation: Introduction of methoxy groups at the 2nd and 10th positions using or in the presence of a base like .
Oxidation: Oxidation of the phenanthrene ring to form the quinone structure at the 1st and 4th positions using oxidizing agents like or .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Use of large-scale reactors for the hydroxylation, methoxylation, and oxidation steps.
Purification: Purification of the final product using techniques such as , , or .
Quality Control: Ensuring the purity and quality of the compound through like (High-Performance Liquid Chromatography) and (Nuclear Magnetic Resonance) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or in the presence of a catalyst.
Substitution: Reagents like (chlorine, bromine) or (nitric acid).
Major Products
Oxidation Products: More oxidized quinone derivatives.
Reduction Products: Hydroquinone forms of the compound.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of and .
Industry: Utilized in the development of , , and .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with and involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydroxy-2,4-dimethoxyphenanthrene: Another phenanthrene derivative with similar hydroxyl and methoxy substitutions.
4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene: A related compound with hydroxyl and methoxy groups at different positions.
Uniqueness
7-Hydroxy-2,10-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
920973-44-0 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
7-hydroxy-2,10-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-6-8-5-9(17)3-4-10(8)14-11(18)7-13(21-2)16(19)15(12)14/h3-7,17H,1-2H3 |
InChI-Schlüssel |
UMYDYFQCGMGFKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C3C=CC(=CC3=CC(=C2C1=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)


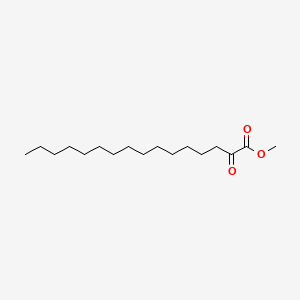
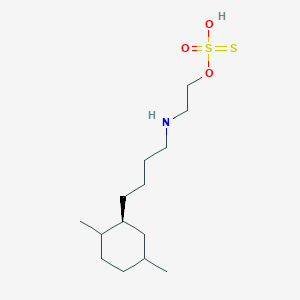
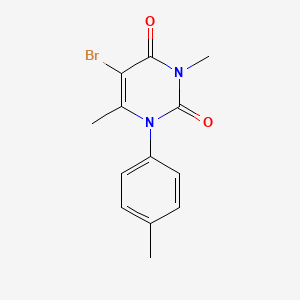
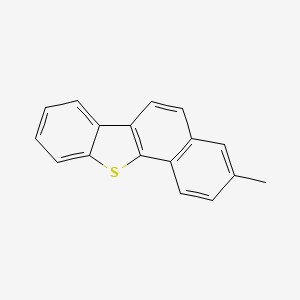

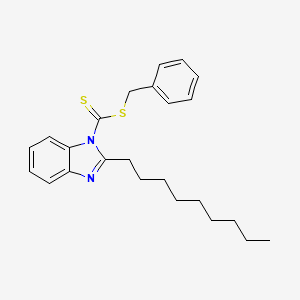
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
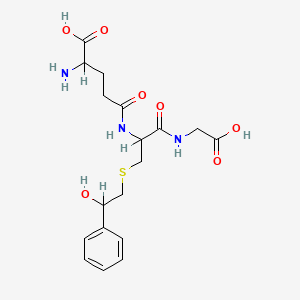
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
